AB-CHMINACA-d4

CAS No.:

Cat. No.: VC14484353

Molecular Formula: C20H28N4O2

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N4O2 |

|---|---|

| Molecular Weight | 360.5 g/mol |

| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |

| Standard InChI | InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D |

| Standard InChI Key | KJNZIEGLNLCWTQ-VPJWBNDVSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)N[C@@H](C(C)C)C(=O)N)[2H])[2H] |

| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |

Introduction

Structural and Chemical Properties of AB-CHMINACA-d4

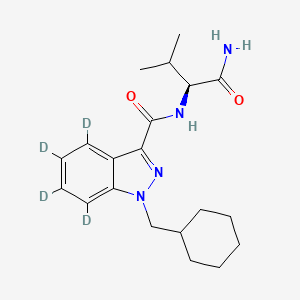

AB-CHMINACA-d4 is a deuterium-labeled derivative of AB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide), where four hydrogen atoms are replaced with deuterium at specific positions. This modification typically occurs on the cyclohexylmethyl side chain or the amino-oxobutanamide moiety to preserve the compound’s chromatographic behavior while altering its mass-to-charge ratio (m/z). The canonical SMILES notation for AB-CHMINACA-d4 is O=C(NC@@HC(=O)N)CC1=NN=C2C=CC=CC2=C1C3CCCCC3, with deuterium substitution indicated at relevant positions .

The molecular weight of AB-CHMINACA-d4 is approximately 4 atomic mass units higher than its non-deuterated counterpart, a critical feature for distinguishing analyte signals from internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards like AB-CHMINACA-d4 mitigate matrix effects and ionization variability, which are common challenges in quantitative bioanalysis .

Synthesis and Analytical Validation

Analytical Performance

AB-CHMINACA-d4 has been validated in blood and urine matrices with the following parameters:

| Parameter | Blood (Group 1b) | Urine (Group 2b) |

|---|---|---|

| Calibration Range | 1–25 ng/mL | 0.3–40 ng/mL |

| LOD | 0.01–2 ng/mL | 0.3–5 ng/mL |

| Within-Run Precision | 2.67–9.6% CV | 1.72–17.72% CV |

| Between-Run Precision | 4.25–15.17% CV | 4.03–19.17% CV |

| Bias | -4.97% to +7.95% | -33.5% to +9.57% |

Table 1: Method validation data for AB-CHMINACA-d4 in biological matrices .

The compound demonstrated linear correlation coefficients (r²) >0.991 across all validated matrices. Ionization suppression/enhancement studies revealed moderate matrix effects, with suppression ranging from -72.2% to +5.7% in blood and -35.59% to +51.29% in urine, necessitating the use of matrix-matched calibrators .

Stability and Degradation Profiles

Short-Term Stability

AB-CHMINACA-d4 exhibited robust stability under typical laboratory conditions:

-

Autosampler Stability: 72 hours at 10°C (blood) and 48–72 hours at 15°C (urine).

-

Room Temperature: ≤24 hours for blood samples; ≤5 weeks for urine when preserved with sodium fluoride .

Long-Term Stability

Long-term storage stability assessments showed:

| Storage Condition | Blood Stability | Urine Stability |

|---|---|---|

| -20°C (Freezer) | ≥35 weeks | ≥35 weeks |

| 4°C (Refrigerator) | 17–35 weeks | 17–35 weeks |

| 25°C (Room Temp) | 5–17 weeks | 3–5 weeks |

Table 2: Long-term stability of AB-CHMINACA-d4 in preserved biological matrices .

Degradation products were identified via quadrupole time-of-flight (QTOF) MS, revealing hydrolytic cleavage of the carboxamide bond and oxidative modifications to the cyclohexylmethyl group as primary degradation pathways .

Forensic and Toxicological Applications

Metabolite Identification

AB-CHMINACA-d4 enables reliable quantification of phase I metabolites, including:

-

AB-CHMINACA M4: Pentanoic acid metabolite (m/z 358.2 → 213.1)

-

AB-CHMINACA M5A: Hydroxylated derivative (m/z 362.2 → 145.0)

Deuterated standards compensate for ionization differences between parent compounds and metabolites, particularly critical for hydroxylated metabolites showing 26–51% ionization enhancement in urine .

Case Study: Method Cross-Validation

A cross-laboratory study comparing AB-CHMINACA-d4 with non-deuterated internal standards demonstrated:

-

Improved Accuracy: 89–104% recovery vs. 72–118% for non-deuterated analogs.

-

Reduced Matrix Effects: Coefficient of variation (CV) <15% vs. <25% for alternative methods.

These performance characteristics make AB-CHMINACA-d4 indispensable for compliance with forensic toxicology guidelines such as ANSI/ASB Standard 036 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume